molecular formula C19H27NO4 B6157975 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid CAS No. 1781344-62-4

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid

Cat. No.: B6157975
CAS No.: 1781344-62-4
M. Wt: 333.4
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow synthesis techniques to ensure consistency and efficiency. The use of advanced microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid involves its role as a linker in PROTACs. The compound helps to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of the target protein. This ubiquitination marks the protein for degradation by the proteasome, thereby reducing the levels of the target protein within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid lies in its specific structure, which provides an optimal balance of rigidity and flexibility for effective PROTAC development. The presence of the 4-methylphenyl group enhances its binding affinity and specificity for target proteins, making it a valuable tool in targeted protein degradation research .

Properties

CAS No.

1781344-62-4

Molecular Formula

C19H27NO4

Molecular Weight

333.4

Purity

95

Origin of Product

United States

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